molecular formula C7H9N3O B14856205 1-(4,5-Diaminopyridin-3-YL)ethanone

1-(4,5-Diaminopyridin-3-YL)ethanone

Cat. No.: B14856205
M. Wt: 151.17 g/mol
InChI Key: XADYSWWDBTXUDP-UHFFFAOYSA-N
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Description

1-(4,5-Diaminopyridin-3-YL)ethanone is a pyridine-derived compound featuring an ethanone group at the 3-position and amino substituents at the 4- and 5-positions of the pyridine ring. Its molecular formula is C₇H₉N₃O, with a molecular weight of 151.17 g/mol. The amino groups confer nucleophilic reactivity, while the ketone moiety enables participation in condensation or cyclization reactions.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(4,5-diaminopyridin-3-yl)ethanone

InChI

InChI=1S/C7H9N3O/c1-4(11)5-2-10-3-6(8)7(5)9/h2-3H,8H2,1H3,(H2,9,10)

InChI Key

XADYSWWDBTXUDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=CC(=C1N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-(4,5-Diaminopyridin-3-YL)ethanone, key comparisons are drawn with compounds sharing functional or structural similarities:

Functional Analogues: Thiophene-Based Methanones

Compounds 7a and 7b from Molecules (2012) exemplify methanone derivatives with heterocyclic cores:

  • 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
  • 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone
Property This compound Compound 7a Compound 7b
Core Structure Pyridine Thiophene Thiophene
Substituents 4,5-diamino, 3-ethanone 2,4-diamino-3-cyano 2,4-diamino-3-carboxylate ester
Reactivity Base-sensitive amino groups Enhanced electrophilicity (cyano group) Ester hydrolysis potential
Synthetic Route Likely via Gewald reaction* Gewald reaction with malononitrile/ethyl cyanoacetate Same as 7a with ester modification

Key Differences :

  • The pyridine core in this compound provides greater aromatic stability compared to thiophene-based analogs, which are more electron-deficient.
  • Amino groups in the pyridine derivative are less sterically hindered than the cyano or ester groups in 7a/7b, favoring nucleophilic substitution or metal coordination .
Structural Analogues: Substituted Ethanones

Neroli One (1-(3-Methyl-benzofuran-2-yl)-ethanone), a fragrance compound, shares the ethanone functional group but differs in its aromatic system:

Property This compound 1-(3-Methyl-benzofuran-2-yl)-ethanone
Aromatic System Pyridine (N-heterocycle) Benzofuran (O-heterocycle)
Substituents 4,5-diamino 3-methyl
Molecular Formula C₇H₉N₃O C₇H₈O₂
Applications Research chemical Fragrance (floral, orange blossom)

Key Differences :

  • The diaminopyridine derivative’s amino groups enable hydrogen bonding and solubility in polar solvents, unlike the hydrophobic benzofuran analog.
  • Neroli One’s benzofuran core enhances volatility, making it suitable for perfumery, while the pyridine derivative’s stability suggests utility in non-volatile applications like drug synthesis .

Research Findings and Data

Electronic Properties

The electron-donating amino groups in this compound increase the electron density of the pyridine ring, as evidenced by computational studies on similar diaminopyridines. This contrasts with thiophene-based methanones (e.g., 7a/7b), where electron-withdrawing groups (cyano, ester) reduce ring electron density, altering reactivity in metal-ligand interactions .

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